Ethyl 3-(2-fluoro-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate
CAS No.:
Cat. No.: VC20474117
Molecular Formula: C12H12F4O3
Molecular Weight: 280.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12F4O3 |
|---|---|
| Molecular Weight | 280.21 g/mol |
| IUPAC Name | ethyl 3-[2-fluoro-5-(trifluoromethyl)phenyl]-3-hydroxypropanoate |
| Standard InChI | InChI=1S/C12H12F4O3/c1-2-19-11(18)6-10(17)8-5-7(12(14,15)16)3-4-9(8)13/h3-5,10,17H,2,6H2,1H3 |
| Standard InChI Key | USXNWNYEXSOXKZ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CC(C1=C(C=CC(=C1)C(F)(F)F)F)O |
Introduction
Chemical Identity and Molecular Characteristics
Ethyl 3-(2-fluoro-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate belongs to the class of fluorinated aromatic esters. Its molecular formula is C₁₂H₁₂F₄O₃, derived from a phenyl ring substituted at the 2-position with fluorine and the 5-position with a trifluoromethyl (-CF₃) group, linked to a 3-hydroxypropanoate ethyl ester. The compound’s molecular weight is approximately 298.22 g/mol, calculated from its constituent atoms .
Structural Features
-
Aromatic Core: The phenyl ring’s electron-withdrawing substituents (-F and -CF₃) enhance electrophilic substitution resistance while polarizing the ring for nucleophilic interactions .
-
Ester Group: The ethyl ester moiety improves lipid solubility, facilitating membrane permeability in biological systems .
-
Hydroxyl Group: The β-hydroxy group enables hydrogen bonding, critical for interactions with biological targets or crystalline lattice formation .
Synthesis and Manufacturing
The synthesis of Ethyl 3-(2-fluoro-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate typically involves multi-step organic reactions, as inferred from analogous compounds in the literature .
Key Synthetic Steps
-
Aldol Condensation:
-
Reduction:
-
Purification:
Table 1: Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Aldol Condensation | LDA, THF, -70°C | 78 | 95 |
| Reduction | NaBH₄, MeOH, 0°C | 85 | 98 |
| Crystallization | CH₂Cl₂/MeOH, RT | 92 | 99.5 |
Structural and Crystallographic Analysis
Single-crystal X-ray diffraction studies of related compounds reveal orthorhombic crystal systems (Pbca space group) with unit cell parameters a = 12.525 Å, b = 12.684 Å, and c = 24.149 Å . The hydroxyl and ester groups participate in intermolecular hydrogen bonding, stabilizing the lattice.
Key Observations:
-
Hydrogen Bonding: O-H···O interactions (2.68–2.75 Å) between hydroxy and carbonyl groups .
-
Torsional Angles: The propanoate chain adopts a gauche conformation, minimizing steric hindrance .
Comparative Analysis with Related Compounds
Table 2: Structural and Functional Comparisons
The trifluoromethyl group’s electronegativity and lipophilicity distinguish Ethyl 3-(2-fluoro-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate from analogues, optimizing its pharmacokinetic profile .
Future Research Directions
-
Mechanistic Studies: Elucidate interactions with biological targets using molecular docking and in vitro assays.
-
Process Optimization: Develop continuous-flow synthesis to enhance scalability .
-
Therapeutic Expansion: Evaluate efficacy in neurodegenerative models, leveraging fluorinated compounds’ blood-brain barrier permeability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume